molecular formula C19H23N3O4 B4306038 1-(DIMETHYLAMINO)-7,7-DIMETHYL-4-(3-NITROPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE

1-(DIMETHYLAMINO)-7,7-DIMETHYL-4-(3-NITROPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE

Cat. No.: B4306038
M. Wt: 357.4 g/mol
InChI Key: FLCWHIOFYHROJC-UHFFFAOYSA-N
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Description

1-(DIMETHYLAMINO)-7,7-DIMETHYL-4-(3-NITROPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE is a complex organic compound with a unique structure that includes a dimethylamino group, a nitrophenyl group, and a tetrahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(DIMETHYLAMINO)-7,7-DIMETHYL-4-(3-NITROPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the nitrophenyl group: This step involves nitration of the aromatic ring using a mixture of concentrated sulfuric acid and nitric acid.

    Addition of the dimethylamino group: This can be done through a nucleophilic substitution reaction, where a dimethylamine reacts with a suitable leaving group on the aromatic ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(DIMETHYLAMINO)-7,7-DIMETHYL-4-(3-NITROPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Amino-substituted tetrahydroquinoline.

    Substitution: Various substituted tetrahydroquinoline derivatives.

Scientific Research Applications

1-(DIMETHYLAMINO)-7,7-DIMETHYL-4-(3-NITROPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting the central nervous system.

    Materials Science: Its unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and receptor binding.

Mechanism of Action

The mechanism of action of 1-(DIMETHYLAMINO)-7,7-DIMETHYL-4-(3-NITROPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(dimethylamino)-4-(3-nitrophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione: Similar structure but lacks the 7,7-dimethyl substitution.

    1-(dimethylamino)-7,7-dimethyl-4-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione: Similar structure but lacks the nitro group.

Uniqueness

1-(DIMETHYLAMINO)-7,7-DIMETHYL-4-(3-NITROPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE is unique due to the presence of both the nitrophenyl and dimethylamino groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(dimethylamino)-7,7-dimethyl-4-(3-nitrophenyl)-3,4,6,8-tetrahydroquinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-19(2)10-15-18(16(23)11-19)14(9-17(24)21(15)20(3)4)12-6-5-7-13(8-12)22(25)26/h5-8,14H,9-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCWHIOFYHROJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(CC(=O)N2N(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(DIMETHYLAMINO)-7,7-DIMETHYL-4-(3-NITROPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE
Reactant of Route 2
1-(DIMETHYLAMINO)-7,7-DIMETHYL-4-(3-NITROPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE
Reactant of Route 3
1-(DIMETHYLAMINO)-7,7-DIMETHYL-4-(3-NITROPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE
Reactant of Route 4
1-(DIMETHYLAMINO)-7,7-DIMETHYL-4-(3-NITROPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE
Reactant of Route 5
1-(DIMETHYLAMINO)-7,7-DIMETHYL-4-(3-NITROPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE
Reactant of Route 6
1-(DIMETHYLAMINO)-7,7-DIMETHYL-4-(3-NITROPHENYL)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE

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